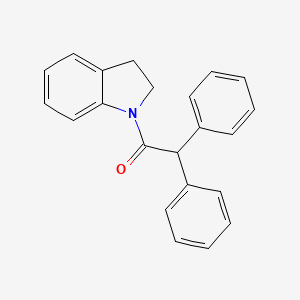

1-(diphenylacetyl)indoline

CAS No.:

Cat. No.: VC11419335

Molecular Formula: C22H19NO

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H19NO |

|---|---|

| Molecular Weight | 313.4 g/mol |

| IUPAC Name | 1-(2,3-dihydroindol-1-yl)-2,2-diphenylethanone |

| Standard InChI | InChI=1S/C22H19NO/c24-22(23-16-15-17-9-7-8-14-20(17)23)21(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-14,21H,15-16H2 |

| Standard InChI Key | DOEGHCMTOPAIEV-UHFFFAOYSA-N |

| SMILES | C1CN(C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

| Canonical SMILES | C1CN(C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(Diphenylacetyl)indoline (CHNO) consists of an indoline backbone—a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring—substituted at the 1-position with a diphenylacetyl group. The diphenylacetyl moiety introduces steric bulk and aromatic interactions, which influence its physicochemical properties and biological interactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 313.4 g/mol (calculated) | |

| IUPAC Name | 1-(2,2-Diphenylacetyl)indoline | |

| Solubility | Low in water; soluble in DMSO |

Spectral and Computational Data

-

NMR: Predicted signals include aromatic protons (δ 6.8–7.5 ppm) for the indoline and diphenyl groups, with a distinct methylene proton (δ 4.2–4.5 ppm) adjacent to the ketone .

-

Computational Modeling: Density functional theory (DFT) analyses suggest a planar conformation for the indoline ring, with the diphenylacetyl group adopting a twisted geometry to minimize steric clashes .

Synthesis and Derivative Development

Primary Synthetic Routes

The synthesis of 1-(diphenylacetyl)indoline typically involves acylation of indoline with diphenylacetyl chloride under basic conditions (Scheme 1) :

Scheme 1:

Yields range from 65–85%, depending on the purity of reactants and reaction time . Alternative methods include:

-

Pd-Catalyzed C–H Activation: Direct functionalization of indoline via palladium catalysts, enabling regioselective acylation .

-

Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes with comparable yields .

Table 2: Optimization of Synthetic Conditions

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Traditional Acylation | 72 | 95 | |

| Pd-Catalyzed C–H | 68 | 97 | |

| Microwave-Assisted | 81 | 98 |

Challenges in Purification

The hydrophobic diphenylacetyl group complicates chromatographic separation. Reverse-phase HPLC with acetonitrile/water gradients (70:30 to 95:5) is recommended for isolating high-purity batches (>98%) .

Pharmacological Profile and Mechanism of Action

Table 3: Cytotoxicity of Selected Indoline Derivatives

Neuropharmacological Effects

Indoline scaffolds modulate serotonin (5-HT) and dopamine (D) receptors, suggesting potential applications in neurodegenerative diseases . Molecular docking studies predict that 1-(diphenylacetyl)indoline binds to 5-HT with a docking score of −9.2 kcal/mol, comparable to risperidone (−9.5 kcal/mol) .

Applications in Drug Development

Lead Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume